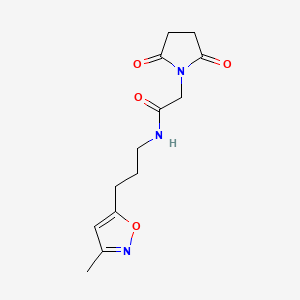

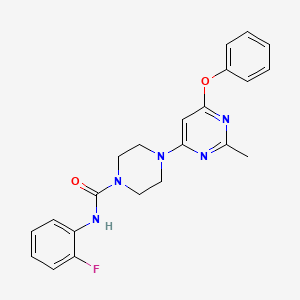

3-Benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has been studied for its potential use in various scientific research applications due to its unique properties.

Applications De Recherche Scientifique

Cyclometallation and Coordination Chemistry

Research into the cyclometallation of related compounds, such as 2-phenoxypyridine and 2-phenylsulfanylpyridine, has led to the synthesis of cyclopalladated compounds. These studies provide insights into the reactivity of sulfanyl and methoxyphenyl substituted pyridazines with transition metals, offering potential pathways for creating novel metal-organic frameworks and catalysts (D. J. D. Geest, B. O'Keefe, & P. Steel, 1999).

Synthesis of Heterocyclic Compounds

The synthesis of triphenylene analogues with B2N2C2 cores using pyridazine derivatives has been explored, demonstrating the potential of pyridazine-based compounds in constructing complex heterocyclic systems. This research highlights the aromaticity and photophysical properties of these compounds, suggesting applications in organic electronics and photonics (C. Jaska, D. J. H. Emslie, M. J. D. Bosdet, W. Piers, T. S. Sorensen, & M. Parvez, 2006).

Herbicidal Activities

Pyridazine derivatives have also been investigated for their potential in agriculture, specifically in the synthesis of compounds with herbicidal activities. The introduction of substituted benzyloxy or phenoxy groups to the pyridazine ring has been found to significantly enhance herbicidal efficacy, indicating the role of these compounds in developing new agrochemicals (Han Xu, You-Quan Zhu, Xiao-mao Zou, B. Liu, Yong Wang, Fang-zhong Hu, & Hua-zheng Yang, 2012).

Antimicrobial and Anti-inflammatory Agents

Further research into pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety has demonstrated the potential antimicrobial and anti-inflammatory applications of these compounds. This research underscores the broad utility of pyridazine derivatives in medicinal chemistry, particularly in the design of new therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Molecular Docking and Screening

The exploration of pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities through molecular docking and in vitro screening further illustrates the versatility of pyridazine-based compounds in drug development. This research highlights the ongoing efforts to leverage the unique chemical properties of pyridazine derivatives in the search for novel bioactive compounds (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Mécanisme D'action

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .

Mode of Action

It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Biochemical Pathways

Related compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress .

Result of Action

Related compounds have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

It’s worth noting that the 3,4-dimethoxybenzyl group has been reported to increase the solubility and stability of related compounds, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) .

Propriétés

IUPAC Name |

3-benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLODLDQZFSBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)